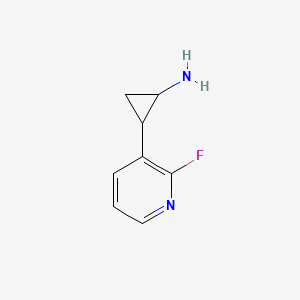
2-(2-Fluoropyridin-3-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoropyridin-3-yl)cyclopropan-1-amine: is a chemical compound with the following structure:
Structure: C8H11FN2
It consists of a cyclopropane ring attached to a fluoropyridine moiety
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-(3-fluoropyridin-2-yl)ethylamine with a suitable cyclopropanation reagent. The reaction proceeds under mild conditions, resulting in the formation of the desired product.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to meet demand.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction of the fluoropyridine ring may yield different derivatives.
Substitution: Substitution reactions can occur at the cyclopropane or pyridine positions.
Cyclopropanation Reagents: Diazomethane, Simmons-Smith reagent (Zn-Cu couple), or other cyclopropanating agents.
Reduction Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a suitable catalyst.
Substitution Reagents: Halogens (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides).
Major Products: The major products depend on the specific reaction conditions and reagents used. Variants of the cyclopropane ring or modified pyridine derivatives are common outcomes.
Applications De Recherche Scientifique
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules.
Functionalization: It serves as a platform for introducing diverse functional groups.
Drug Discovery: Scientists explore its potential as a pharmacophore for drug development.
Biological Activity: Investigations focus on its interactions with biological targets.
Agrochemicals: The compound may find applications in crop protection.
Fine Chemicals: It contributes to the synthesis of specialty chemicals.
Mécanisme D'action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C8H9FN2 |
|---|---|
Poids moléculaire |
152.17 g/mol |
Nom IUPAC |
2-(2-fluoropyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9FN2/c9-8-5(2-1-3-11-8)6-4-7(6)10/h1-3,6-7H,4,10H2 |
Clé InChI |
MJWIQKILPOCONQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1N)C2=C(N=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)


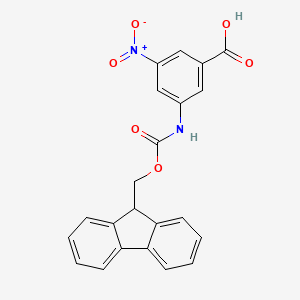
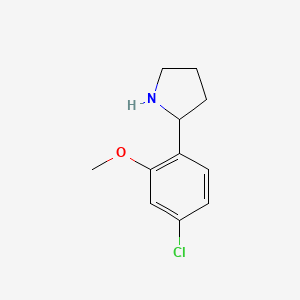
![rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13542701.png)
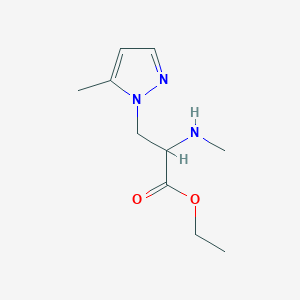
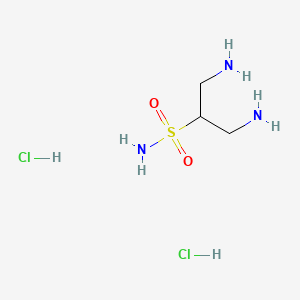
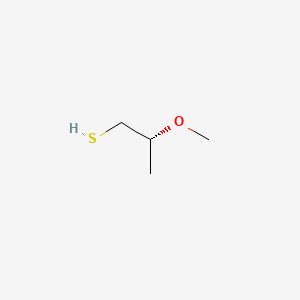
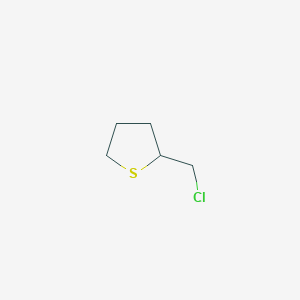
![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)


![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
